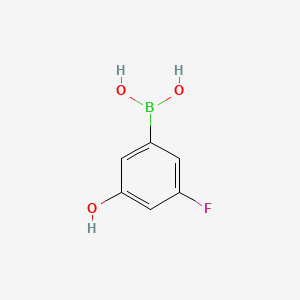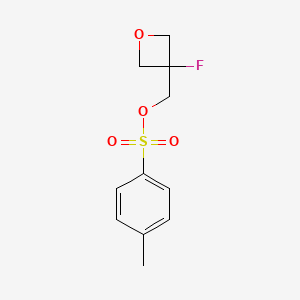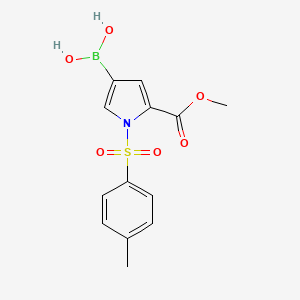
(5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .
Synthesis Analysis
The synthesis of boronic acids is relatively simple and well known . They were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . A rapid approach to complex boronic acids has been developed, which involves the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks .Molecular Structure Analysis
Boronic acids are the most commonly studied boron compound in organic chemistry . They are usually considered as non-toxic .Chemical Reactions Analysis
Boronic acids undergo a transesterification reaction . They also undergo metathesis reaction .Physical And Chemical Properties Analysis
Boronic acids are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . The boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .Scientific Research Applications
Diol and Carbohydrate Recognition
Boronic acids are known for their ability to bind to diols and carbohydrates, suggesting their utility in sensor applications and the selective recognition of biological molecules. For instance, 3-methoxycarbonyl-5-nitrophenyl boronic acid has been identified for its high affinity toward diols, such as catechol dyes and fructose, highlighting its potential in biochemical sensors and carbohydrate recognition (Mulla, Agard, & Basu, 2004).
Synthetic Applications
Boronic acids are pivotal in organic synthesis, particularly in cross-coupling reactions. They serve as intermediates in the formation of complex molecules, evidenced by their role in the synthesis of tetraarylpentaborates and their subsequent application in generating cationic rhodium complexes (Nishihara, Nara, & Osakada, 2002). This demonstrates the compound's relevance in the construction of sophisticated chemical architectures.
Food Industry Applications
The specific interaction of boronic acids with fructose has been explored for the selective reduction of fructose in food matrices, like fruit juices. This application is based on the ability of boronic acids to form reversible esters with diol structures, underscoring their potential in modifying food content for health-related purposes (Pietsch & Richter, 2016).
Material Science and Luminescence
Boronic acids also find applications in material science and the development of luminescent materials. The study of fluorescence quenching by boronic acid derivatives has implications for the design of new luminescent materials and sensors (Geethanjali et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-methoxycarbonyl-1-(4-methylphenyl)sulfonylpyrrol-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO6S/c1-9-3-5-11(6-4-9)22(19,20)15-8-10(14(17)18)7-12(15)13(16)21-2/h3-8,17-18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUJDNBFRQOHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730507 |
Source


|
| Record name | [5-(Methoxycarbonyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916177-00-9 |
Source


|
| Record name | [5-(Methoxycarbonyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)


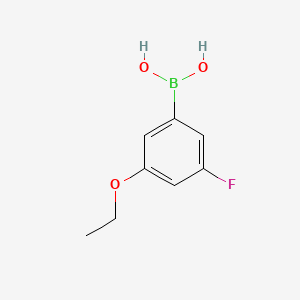
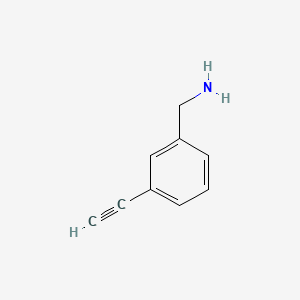

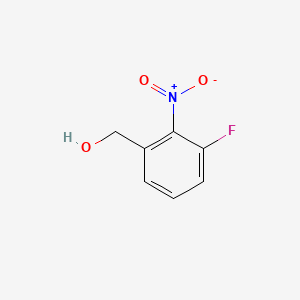

![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)
![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)
